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Cat. No.: B194302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lamotrigine, an established antiepileptic drug also utilized in the management of bipolar

disorder, undergoes extensive metabolism in the human body. While the primary metabolic

route is glucuronidation, leading to the formation of the inactive 2-N-glucuronide conjugate, a

number of minor metabolites are also formed.[1][2] Among these is Lamotrigine N2-oxide, a

product of oxidation of the parent molecule. This technical guide provides a comprehensive

overview of Lamotrigine N2-oxide, consolidating available quantitative data, detailing

experimental protocols for its analysis, and illustrating its position within the broader metabolic

pathway of Lamotrigine.

Chemical and Physical Properties
Lamotrigine N2-oxide is chemically identified as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-

diamine 2-oxide.[3] Its fundamental properties are summarized in the table below.
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Property Value Reference

CAS Number 136565-76-9 [3]

Molecular Formula C₉H₇Cl₂N₅O [3]

Molecular Weight 272.1 g/mol

Appearance Solid

Solubility
Slightly soluble in DMSO and

Methanol

Metabolic Pathway of Lamotrigine
Lamotrigine is predominantly metabolized in the liver. The main pathway involves direct N-

glucuronidation at the N2-position of the triazine ring, a reaction primarily catalyzed by the

UDP-glucuronosyltransferase (UGT) enzyme UGT1A4. A smaller fraction undergoes

glucuronidation at the N5-position.

A minor pathway involves the oxidation of Lamotrigine. It is crucial to distinguish between two

distinct oxidative processes. One is the formation of a reactive arene oxide intermediate on the

dichlorophenyl ring, which is mediated by cytochrome P450 enzymes, specifically CYP2A6 and

CYP2D6. This arene oxide can then be detoxified through conjugation with glutathione. The

second, and the focus of this guide, is the formation of Lamotrigine N2-oxide through

oxidation of one of the nitrogen atoms on the triazine ring. While the specific enzymes

responsible for N-oxidation at the N2-position are not as extensively characterized as those for

arene oxide formation, this metabolite is consistently detected in in vivo and in vitro studies.

Below is a diagram illustrating the metabolic pathways of Lamotrigine.
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Caption: Metabolic pathways of Lamotrigine.

Quantitative Data
The formation of Lamotrigine N2-oxide is consistently reported as a minor metabolic pathway.

Quantitative data from various studies are summarized below.

Table 1: Quantitative Analysis of Lamotrigine and its Metabolites
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Matrix Analyte

Concentration
Range /
Amount
Detected

Study
Population /
Model

Reference

Human Plasma Lamotrigine

0.025 - 2 mg/L

(Calibration

Range)

Epileptic Patients

Human Plasma
Lamotrigine N2-

glucuronide

0.025 - 2 mg/L

(Calibration

Range)

Epileptic Patients

Human Plasma
Lamotrigine N2-

oxide

0.000625 - 0.05

mg/L (Calibration

Range)

Epileptic Patients

Rat Urine [¹⁴C]Lamotrigine

4.5 ± 0.5% of

administered

dose

Adult Male

Wistar Rats

Rat Urine
[¹⁴C]Lamotrigine

N-oxide

0.9 ± 0.2% of

administered

dose

Adult Male

Wistar Rats

Rat Bile [¹⁴C]Lamotrigine

1.4 ± 0.3% of

administered

dose

Adult Male

Wistar Rats

Mouse

Hepatocytes

Lamotrigine N2-

oxide
Major metabolite In vitro

Human

Hepatocytes

Lamotrigine N2-

glucuronide
Major metabolite In vitro

Experimental Protocols
Detailed methodologies are crucial for the accurate study and quantification of Lamotrigine
N2-oxide. The following sections provide an overview of key experimental protocols.
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Quantification of Lamotrigine and Metabolites by
UHPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of

Lamotrigine, Lamotrigine N2-glucuronide, and Lamotrigine N2-oxide in human plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE)

To 300 µL of human plasma, add 50 µL of an internal standard working solution (e.g.,

Lamotrigine-¹³C₃,d₃).

Vortex the sample for 30 seconds.

Add 400 µL of water and vortex for another 30 seconds.

Condition an SPE cartridge (e.g., Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of

distilled water.

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

Wash the cartridge with 1 mL of 20% methanol in water, followed by 1 mL of water.

Elute the analytes with 1 mL of methanol.

Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.

Reconstitute the residue in 400 µL of the mobile phase.

b. UHPLC-MS/MS Conditions

Chromatographic Column: A reverse-phase column suitable for polar compounds (e.g.,

Chromolith® SpeedROD; RP-18e).

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium

formate).

Flow Rate: Approximately 0.4 - 0.5 mL/min.
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Injection Volume: 10 µL.

Ionization: Electrospray Ionization (ESI) in positive mode.

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) with the following

transitions:

Lamotrigine: m/z 256.0 > 144.9

Lamotrigine N2-glucuronide: m/z 432.1 > 256.0

Lamotrigine N2-oxide: m/z 272.2 > 241.9

Internal Standard (Lamotrigine-¹³C₃): m/z 259.1 > 144.8

Experimental Workflow Diagram
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Caption: UHPLC-MS/MS experimental workflow.
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In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for studying the formation of Lamotrigine N2-
oxide in an in vitro setting.

a. Reagents and Materials

Cryopreserved human liver microsomes

100 mM Phosphate buffer (pH 7.4)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase) or 20 mM NADPH solution

Lamotrigine stock solution (in a suitable solvent like methanol or DMSO, ensuring the final

solvent concentration in the incubation is <1%)

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

b. Incubation Protocol

Thaw the human liver microsomes on ice. Dilute to the desired protein concentration (e.g.,

0.5-1 mg/mL) with phosphate buffer.

In a microcentrifuge tube, pre-incubate the microsomes at 37°C for 5 minutes.

Add Lamotrigine to the incubation mixture to achieve the desired final concentration.

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH

solution.

Incubate at 37°C with gentle agitation for a specified time period (e.g., 0, 15, 30, 60 minutes).

Terminate the reaction by adding an equal volume of ice-cold organic solvent.

Vortex the mixture and centrifuge to pellet the precipitated proteins.

Analyze the supernatant for the presence of Lamotrigine N2-oxide using a validated

analytical method, such as UHPLC-MS/MS.
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Logical Relationship Diagram for In Vitro Metabolism
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Caption: In vitro metabolism experimental logic.

Pharmacological Activity and Toxicology
The majority of Lamotrigine's metabolites, including the primary N2-glucuronide, are

considered pharmacologically inactive. There is limited specific information available regarding

the pharmacological activity or potential toxicity of Lamotrigine N2-oxide. As a minor

metabolite, its contribution to the overall therapeutic effect or adverse drug reactions of

Lamotrigine is presumed to be minimal. However, the formation of the reactive arene oxide

intermediate, another minor metabolic pathway, has been associated with hypersensitivity

reactions and skin rashes. It is important for researchers to differentiate between the N-

oxidation at the triazine ring and the formation of the arene oxide on the dichlorophenyl ring

when investigating the toxicology of Lamotrigine's oxidative metabolism.

Conclusion
Lamotrigine N2-oxide is a minor metabolite of Lamotrigine, formed through an oxidative

pathway. While not contributing significantly to the overall clearance of the parent drug, its
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characterization and quantification are essential for a complete understanding of Lamotrigine's

metabolic profile. The experimental protocols detailed in this guide provide a framework for the

reliable analysis of this metabolite in various biological matrices. Further research is warranted

to fully elucidate the specific enzymatic pathways responsible for its formation and to

definitively characterize its pharmacological and toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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